5-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(2-phenylethyl)aniline
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Overview
Description
N-(5-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-PHENETHYLAMINE is a complex organic compound characterized by the presence of multiple functional groups, including a nitro group, a sulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-PHENETHYLAMINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This can include the selection of appropriate solvents, catalysts, and reaction conditions to scale up the process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(5-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-PHENETHYLAMINE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents such as sodium dithionite.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium dithionite is often used for the reduction of nitro groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce different functional groups into the piperazine ring.
Scientific Research Applications
N-(5-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-PHENETHYLAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-PHENETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide
- N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives
Uniqueness
N-(5-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-N-PHENETHYLAMINE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C26H30N4O6S |
---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
5-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline |
InChI |
InChI=1S/C26H30N4O6S/c1-35-25-11-9-22(19-26(25)36-2)37(33,34)29-16-14-28(15-17-29)21-8-10-24(30(31)32)23(18-21)27-13-12-20-6-4-3-5-7-20/h3-11,18-19,27H,12-17H2,1-2H3 |
InChI Key |
SWTFKMXKXLBECM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCCC4=CC=CC=C4)OC |
Origin of Product |
United States |
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